molecular formula C10H8INO2 B15308105 methyl 4-iodo-1H-indole-2-carboxylate

methyl 4-iodo-1H-indole-2-carboxylate

Cat. No.: B15308105
M. Wt: 301.08 g/mol
InChI Key: QJJKBLGPGQTMQO-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is particularly interesting due to its unique structure, which includes an iodine atom at the 4-position and a carboxylate ester group at the 2-position of the indole ring.

Preparation Methods

The synthesis of methyl 4-iodo-1H-indole-2-carboxylate typically involves the iodination of a suitable indole precursor followed by esterification. One common method involves the reaction of 4-iodoaniline with diethyl oxalate to form the corresponding oxalyl derivative, which is then cyclized to form the indole ring. The resulting compound is then esterified using methanol and an acid catalyst to yield this compound .

Chemical Reactions Analysis

Methyl 4-iodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-iodo-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Methyl 4-iodo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

methyl 4-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKBLGPGQTMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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